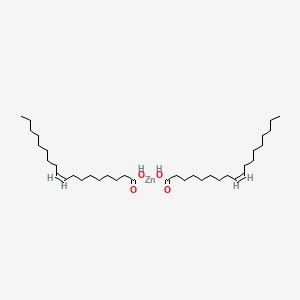

(Z)-octadec-9-enoic acid;zinc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

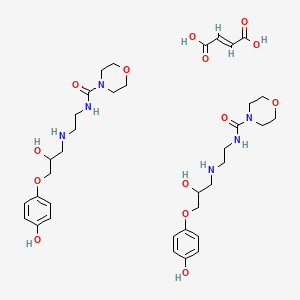

L’oléate de zinc est un sel de zinc de l’acide oléique, un acide gras à longue chaîne. Il est couramment utilisé dans diverses applications industrielles en raison de ses propriétés uniques, telles que sa capacité à agir comme surfactant, lubrifiant et stabilisateur. Le composé a la formule moléculaire C36H66O4Zn et est connu pour son rôle dans la préparation de nanostructures d’oxyde de zinc .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’oléate de zinc peut être synthétisé par réaction entre l’acétate de zinc et l’acide oléique. Le processus implique le mélange d’acétate de zinc et d’acide oléique dans un rapport molaire de 1:1-3, suivi d’un reflux du mélange à des températures comprises entre 100 et 180 °C pendant 1 à 4 heures. La réaction est effectuée sous gaz protecteur pour éviter l’oxydation. Après la réaction, l’acide acétique est éliminé par vaporisation, et l’oléate de zinc brut est précipité par ajout de n-hexane. Le produit est ensuite filtré et lavé pour éliminer tout acétate de zinc et acide oléique résiduels .

Méthodes de production industrielle : Dans les milieux industriels, l’oléate de zinc est produit en utilisant des méthodes similaires, mais à plus grande échelle. Le processus implique l’utilisation de grandes unités de réaction et de systèmes de reflux continus pour garantir une qualité de produit constante. L’utilisation de gaz protecteur et de systèmes de récupération efficaces pour l’acide acétique et le n-hexane sont cruciaux pour la production industrielle afin de minimiser les déchets et de maximiser le rendement .

Analyse Des Réactions Chimiques

Types de réactions : L’oléate de zinc subit diverses réactions chimiques, notamment :

Oxydation : L’oléate de zinc peut être oxydé pour former de l’oxyde de zinc et d’autres sous-produits.

Substitution : Il peut réagir avec d’autres acides carboxyliques pour former différents carboxylates de zinc.

Hydrolyse : L’oléate de zinc peut s’hydrolyser en présence d’eau pour former de l’hydroxyde de zinc et de l’acide oléique.

Réactifs et conditions courants :

Oxydation : Nécessite généralement un agent oxydant tel que le peroxyde d’hydrogène ou l’oxygène.

Substitution : Implique l’utilisation d’autres acides carboxyliques sous conditions de reflux.

Hydrolyse : Nécessite de l’eau et peut se produire dans des conditions ambiantes.

Principaux produits :

Oxydation : Oxyde de zinc et divers sous-produits organiques.

Substitution : Différents carboxylates de zinc.

Hydrolyse : Hydroxyde de zinc et acide oléique.

Applications De Recherche Scientifique

L’oléate de zinc a une large gamme d’applications dans la recherche scientifique, notamment :

Mécanisme D'action

Le mécanisme d’action de l’oléate de zinc implique sa capacité à interagir avec diverses cibles moléculaires. Dans les systèmes biologiques, l’oléate de zinc peut perturber les membranes cellulaires microbiennes, entraînant une lyse cellulaire et la mort. Il présente également des propriétés anti-inflammatoires en modulant l’activité de certaines enzymes et voies de signalisation impliquées dans l’inflammation .

Comparaison Avec Des Composés Similaires

L’oléate de zinc fait partie d’une classe plus large de carboxylates de zinc, qui comprennent le stéarate de zinc, le palmitate de zinc et le linoléate de zinc. Comparé à ces composés, l’oléate de zinc présente une combinaison unique de propriétés due à la présence de la fraction d’acide oléique insaturé. Cela lui confère des propriétés de surfactant et de lubrification distinctes, le rendant plus efficace dans certaines applications .

Composés similaires :

Stéarate de zinc : Utilisé comme lubrifiant et agent de démoulage dans l’industrie des plastiques.

Palmitate de zinc : Couramment utilisé dans les cosmétiques et les produits de soins personnels.

Linoléate de zinc : Utilisé dans les revêtements et comme agent siccatif dans les peintures.

Les propriétés uniques de l’oléate de zinc en font un composé précieux dans diverses applications scientifiques et industrielles, le distinguant des autres carboxylates de zinc.

Propriétés

Formule moléculaire |

C36H68O4Zn |

|---|---|

Poids moléculaire |

630.3 g/mol |

Nom IUPAC |

(Z)-octadec-9-enoic acid;zinc |

InChI |

InChI=1S/2C18H34O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/b2*10-9-; |

Clé InChI |

DNOBSRPWHIQUSG-CVBJKYQLSA-N |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.[Zn] |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.[Zn] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate](/img/structure/B10775709.png)

![benzyl N-[(2R)-1-[(4-fluoro-3-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10775715.png)

![[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium-2-yl]methyl]carbamate;chloride](/img/structure/B10775755.png)

![(10R,12S)-N-[(3S,6S,9S,11R,15S,18R,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10775813.png)